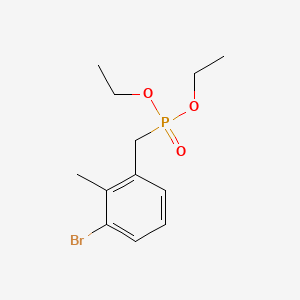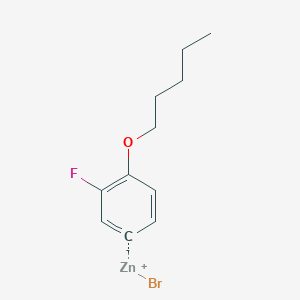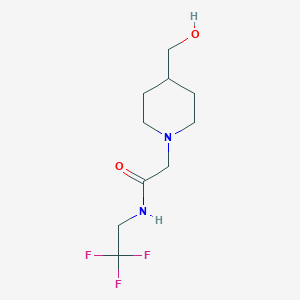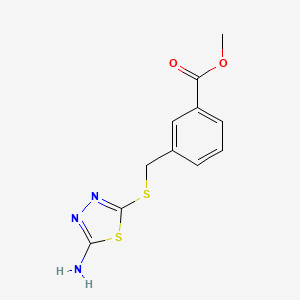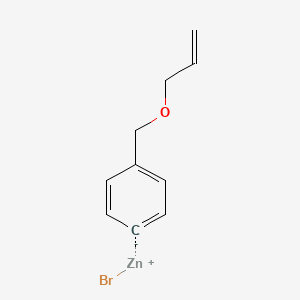
4-(Allyloxymethyl)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Allyloxymethyl)phenylZinc bromide is an organozinc compound with the molecular formula C10H11BrOZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
4-(Allyloxymethyl)phenylZinc bromide can be synthesized through the reaction of 4-(allyloxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of zinc dust and a catalytic amount of lithium chloride to facilitate the formation of the organozinc reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(Allyloxymethyl)phenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Cross-Coupling Reactions: It is commonly used in Negishi and Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: Typically involves the use of palladium or nickel catalysts and a base such as triethylamine.
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids as coupling partners.
Major Products
The major products formed from these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
4-(Allyloxymethyl)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of new drug candidates through the synthesis of bioactive compounds.
Industry: Applied in the production of advanced materials, such as polymers and liquid crystals
作用机制
The mechanism of action of 4-(Allyloxymethyl)phenylZinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The organozinc reagent reacts with a palladium or nickel catalyst to form a metal complex.
Transmetalation: The organic group is transferred from zinc to the metal catalyst.
Reductive Elimination: The final product is formed by the coupling of the organic groups, regenerating the catalyst.
相似化合物的比较
Similar Compounds
Phenylzinc bromide: Another organozinc reagent used in similar cross-coupling reactions.
4-Bromophenylzinc bromide: A related compound with similar reactivity but different substituents on the aromatic ring.
Uniqueness
4-(Allyloxymethyl)phenylZinc bromide is unique due to its allyloxymethyl group, which provides additional reactivity and versatility in synthetic applications. This makes it particularly useful in the synthesis of complex molecules where specific functional groups are required.
属性
分子式 |
C10H11BrOZn |
|---|---|
分子量 |
292.5 g/mol |
IUPAC 名称 |
bromozinc(1+);prop-2-enoxymethylbenzene |
InChI |
InChI=1S/C10H11O.BrH.Zn/c1-2-8-11-9-10-6-4-3-5-7-10;;/h2,4-7H,1,8-9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
HGHXMJMWVBDWEC-UHFFFAOYSA-M |
规范 SMILES |
C=CCOCC1=CC=[C-]C=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
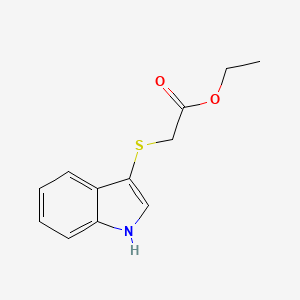
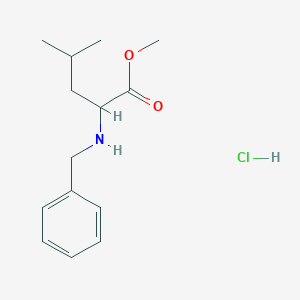
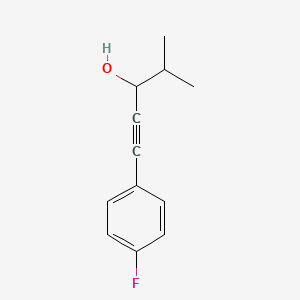
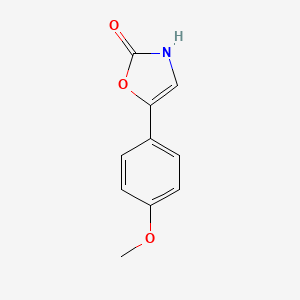

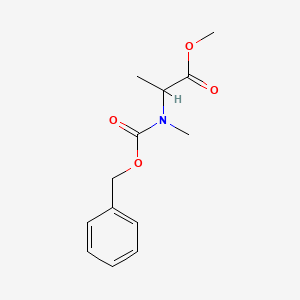
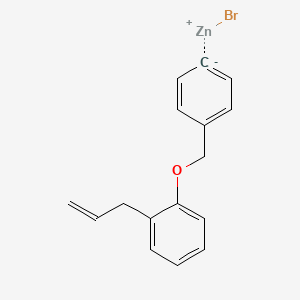
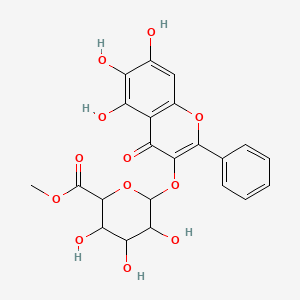
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14895027.png)
